2-Hydroxy-3-(1-phenylethyl)benzoic acid
Description
2-Hydroxy-3-(1-phenylethyl)benzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at the 2-position and a 1-phenylethyl substituent at the 3-position of the aromatic ring. Its structure combines phenolic and carboxylic acid functionalities, making it a candidate for diverse applications, including pharmacological research, synthetic intermediates, and catalysis.
The synthesis of such compounds typically involves coupling reactions between substituted benzoic acids or acyl chlorides and alcohol/amine-bearing substituents, as exemplified in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Characterization methods like ¹H/¹³C NMR, IR, and X-ray crystallography are standard for confirming its structure .
Properties
CAS No. |
185160-22-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-hydroxy-3-(1-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(14(12)16)15(17)18/h2-10,16H,1H3,(H,17,18) |
InChI Key |
DZZPJWJPJJNWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1-phenylethyl)benzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of salicylic acid with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2-Hydroxy-3-(1-phenylethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(1-phenylethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Formation of 2-Keto-3-(1-phenylethyl)benzoic acid.
Reduction: Formation of 2-Hydroxy-3-(1-phenylethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(1-phenylethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(1-phenylethyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 1-phenylethyl group in 2-hydroxy-3-(1-phenylethyl)benzoic acid introduces steric bulk and lipophilicity compared to simpler derivatives. For instance:
- 2-Hydroxy-3-(2-propenyl)benzoic acid () has a smaller allyl substituent, resulting in lower logP (5.007) and logWS (-3.95), indicating reduced hydrophobicity compared to the phenylethyl variant.
- Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) features a 3,4-dihydroxy configuration and an acrylate chain, enhancing antioxidant activity but reducing steric hindrance.
| Compound | Substituents | logP | Key Applications |
|---|---|---|---|
| 2-Hydroxy-3-(1-phenylethyl)benzoic acid | 2-OH, 3-(1-phenylethyl) | ~5.5* | Catalysis, drug intermediates |
| 2-Hydroxy-3-(2-propenyl)benzoic acid | 2-OH, 3-allyl | 5.007 | Synthetic intermediates |
| Caffeic acid | 3,4-diOH, acrylate chain | 1.3† | Antioxidants, supplements |
*Estimated based on ; †From literature outside provided evidence.
Toxicity and QSTR Insights
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () highlight that substituent connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. The 1-phenylethyl group likely increases toxicity due to higher lipophilicity (enhanced membrane permeability) compared to methyl or allyl substituents. For example:
- 3-Methylbenzamide derivatives () exhibit moderate toxicity, influenced by the N,O-bidentate directing group.
- Unsubstituted benzoic acid has an oral LD₅₀ of ~2,530 mg/kg in mice, whereas alkyl/aryl substitutions reduce this value .
Reactivity and Stability
- Metal Chelation : The 2-hydroxy group enables coordination with transition metals, similar to N,O-bidentate ligands in . This property is critical for catalytic applications but may differ from caffeic acid’s iron-chelating behavior .
Pharmacological and Industrial Relevance
- 2-Hydroxy-3-(1-phenylethyl)benzoic acid may serve as a precursor for anti-inflammatory or antimicrobial agents, leveraging its arylalkyl substituent for target binding.
- In contrast, caffeic acid is widely used in food and cosmetics for its antioxidant properties, a role less likely for the phenylethyl derivative due to steric constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
